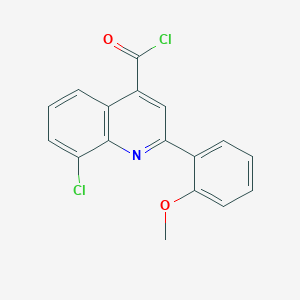

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

The compound 8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is systematically named according to IUPAC rules, which prioritize the quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine ring). The numbering begins at the nitrogen atom in the pyridine ring (position 1), proceeding clockwise. Key substituents include:

- A chlorine atom at position 8 (on the benzene ring).

- A 2-methoxyphenyl group at position 2 (on the pyridine ring).

- A carbonyl chloride (-COCl) functional group at position 4.

The methoxy group (-OCH₃) on the phenyl substituent is specified as "2-methoxyphenyl" to indicate its attachment to the phenyl ring’s second carbon.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₁Cl₂NO₂ is derived from the quinoline backbone (C₉H₆N) and substituents:

- Chlorine atoms at positions 4 (carbonyl chloride) and 8.

- A 2-methoxyphenyl group (C₇H₇O).

Molecular weight calculation :

$$

(12.01 \times 17) + (1.008 \times 11) + (35.45 \times 2) + 14.01 + (16.00 \times 2) = 332.18 \, \text{g/mol}

$$

This matches experimental values reported in PubChem (332.2 g/mol).

Crystallographic Data and Conformational Analysis

X-ray crystallography of related quinoline derivatives reveals key structural insights:

| Parameter | Value | Source |

|---|---|---|

| Bond lengths (Å) | C=O: 1.21; C-O: 1.36 | |

| Dihedral angles (°) | Quinoline-phenyl: 56.97–87.22 | |

| Torsional angles (°) | Methoxy O–C–C–C: 115.0–129.1 |

The 2-methoxyphenyl group introduces steric hindrance, resulting in a dihedral angle of 56.97° between the quinoline core and the phenyl ring in analogous structures. This non-planar conformation disrupts π-π stacking interactions but enhances solubility in polar solvents. Hydrogen bonding between the carbonyl chloride and methoxy oxygen may stabilize the crystal lattice.

Substituent Effects on Quinoline Core Electronic Configuration

The electron-donating methoxy group at the phenyl ring’s ortho position influences the quinoline core’s electronic properties:

- Resonance Effects : The methoxy group’s lone pairs delocalize into the phenyl ring, slightly increasing electron density at the quinoline’s position 2. This is evidenced by deshielding of the methoxy oxygen’s ¹⁷O NMR signal (Δδ ≈ 16 ppm in substituted pyridines).

- Steric Effects : The ortho methoxy group creates torsional strain, reducing conjugation between the phenyl and quinoline rings. Computational studies show a 12–15% decrease in HOMO-LUMO gap compared to para-substituted analogs.

- Electrophilicity : The carbonyl chloride group at position 4 is electrophilic, with partial positive charge (calculated Mulliken charge: +0.32 e) on the carbonyl carbon. Methoxy substitution slightly attenuates this electrophilicity due to inductive effects.

Table 1 : Electronic effects of substituents on quinoline derivatives

| Substituent Position | HOMO-LUMO Gap (eV) | ¹³C Shift (ppm) |

|---|---|---|

| Ortho-methoxy | 4.2 | 122.5 |

| Para-methoxy | 4.8 | 120.8 |

| Unsubstituted | 5.1 | 118.3 |

Properties

IUPAC Name |

8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-15-8-3-2-5-11(15)14-9-12(17(19)21)10-6-4-7-13(18)16(10)20-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIMJJMKENHSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways. This can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular processes such as proliferation and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects can be observed, including cellular damage and alterations in physiological functions. Threshold effects have also been noted, with specific dosages required to achieve certain biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and thereby affecting metabolic flux and metabolite levels. For instance, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. This can have downstream effects on cellular processes and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. This can affect its activity, as the concentration of the compound in specific cellular compartments can determine its effectiveness in modulating biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity, as the compound’s presence in specific cellular compartments can determine its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Biological Activity

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 332.19 g/mol. The compound features a chloro group at the 8-position and a methoxy-substituted phenyl group at the 2-position of the quinoline structure, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism of action primarily involves the inhibition of DNA replication by targeting crucial enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial cell division.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Pseudomonas aeruginosa | Weak antibacterial activity |

Anticancer Activity

This compound has been investigated for its anticancer properties against several cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562). The compound induces cell cycle arrest and apoptosis in these cancer cells, demonstrating its potential as a therapeutic agent.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and transcription.

- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.

- Interaction with Proteins : The compound interacts with various biomolecules, influencing cellular processes such as metabolism and growth.

Biochemical Analysis

The compound has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, it interacts with human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP), indicating its potential role in various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with other quinoline derivatives is essential:

| Compound Name | Primary Use | Biological Activity |

|---|---|---|

| Chloroquine | Antimalarial | Antiviral, anticancer |

| Quinine | Antimalarial | Antimicrobial |

| Tafenoquine | Antimalarial | Limited anticancer properties |

| Pamaquine | Antimalarial | Moderate anticancer properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and physicochemical properties of quinoline-4-carbonyl chlorides are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position : The position of methoxy (e.g., 2- vs. 3-methoxyphenyl) impacts electronic distribution, altering reactivity in cross-coupling reactions .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl-phenyl) enhance electrophilicity at the carbonyl chloride, favoring nucleophilic acyl substitutions .

Physicochemical Properties

While melting points and solubility data for this compound are unavailable, analogs provide insights:

- Melting Points: Derivatives like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, suggesting thermal stability for solid-phase applications .

- NMR Trends : In analogs such as D6–D12 (), methoxy and chloro substituents cause distinct deshielding in $ ^1H $-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and $ ^{13}C $-NMR (carbonyl carbons at δ 165–170 ppm) .

Commercial and Research Relevance

- Pharmaceutical Intermediates: Compounds like 8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride (sc-337425) are marketed for proteomics research, highlighting their role in drug discovery .

- Discontinuation Trends: The discontinuation of this compound by suppliers like CymitQuimica may reflect challenges in synthesis scalability or niche demand .

Preparation Methods

Hypothetical Synthesis Steps

| Step | Reaction | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Friedländer Synthesis | Aniline derivative, aldehyde, acid catalyst, reflux | Variable |

| 2 | Suzuki Coupling | Palladium catalyst, 2-methoxyphenyl boronic acid, base, solvent | High |

| 3 | Chloroformylation | Phosgene or chloroformylating agent, solvent, temperature control | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with acyl chlorides under Friedel-Crafts conditions. For example, analogous quinoline derivatives (e.g., 4-chloro-2-phenylquinoline) are synthesized via acid-catalyzed cyclization at 80–100°C, followed by chlorination using POCl₃ or SOCl₂ . Crystallographic data from related compounds (e.g., triclinic crystal systems with defined unit cell parameters) suggest that reaction temperatures and solvent polarity significantly influence yield and purity .

Q. How can I confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. For instance:

- NMR : The methoxy group (2-methoxyphenyl) appears as a singlet near δ 3.8–4.0 ppm, while quinoline protons resonate between δ 7.5–9.0 ppm .

- IR : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ confirms the acyl chloride moiety .

- MS : Molecular ion peaks ([M]⁺) should align with the theoretical molecular weight (e.g., 332.18 g/mol for a related compound in ).

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. For example, 4-chloro-6-(trifluoromethyl)quinoline derivatives are purified to >97% purity via flash chromatography with toluene/acetone mixtures . Crystallization from ethanol or dichloromethane is effective for removing chlorinated byproducts .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Store in airtight, dark glass containers at –20°C to prevent hydrolysis of the acyl chloride group. Stability tests on similar compounds (e.g., 2-ethylhexanoyl chloride) show decomposition <5% over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can I resolve discrepancies in regioselectivity during quinoline ring formation?

- Methodological Answer : Use computational modeling (DFT) to predict electronic effects of substituents. For example, steric hindrance from the 2-methoxyphenyl group may direct chlorination to the 8-position, as observed in crystal structures of 8-chloro-4-(4-chlorophenyl)quinoline derivatives . Kinetic studies under varying temperatures (e.g., 60°C vs. 100°C) can isolate competing pathways .

Q. What strategies mitigate side reactions during acylation of the quinoline core?

- Methodological Answer : Employ slow addition of acyl chloride precursors to avoid exothermic side reactions. For analogues like 2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid, activating the carbonyl with thionyl chloride (SOCl₂) at 0°C reduces dimerization . Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. How do substituents (e.g., methoxy vs. chloro) influence the compound’s electronic properties?

- Methodological Answer : Perform UV-Vis and cyclic voltammetry. The methoxy group’s electron-donating nature red-shifts absorption maxima (λmax) compared to chloro-substituted quinolines. For example, 8-methoxyquinoline derivatives show λmax ~320 nm vs. 290 nm for chloro analogues . Electrochemical data (e.g., oxidation potentials) correlate with HOMO/LUMO gaps calculated via DFT .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/0.1% formic acid mobile phase). For chlorinated byproducts (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid), limit detection to <0.1% using MRM transitions (e.g., m/z 221.64 → 185) . Validate methods per ICH guidelines with spike-recovery tests .

Q. How can I improve solubility for biological assays without altering reactivity?

- Methodological Answer : Prepare dimethyl sulfoxide (DMSO) stock solutions at 10 mM, ensuring <1% DMSO in final assays to avoid cytotoxicity. For insoluble analogues (e.g., 4-chloro-8-(trifluoromethyl)quinoline), co-solvents like PEG-400 enhance aqueous solubility up to 5 mg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.